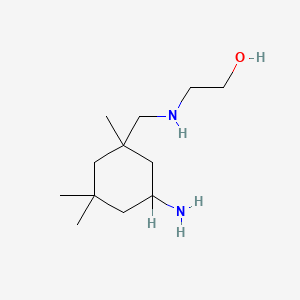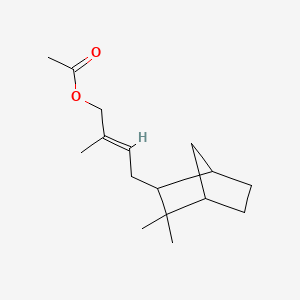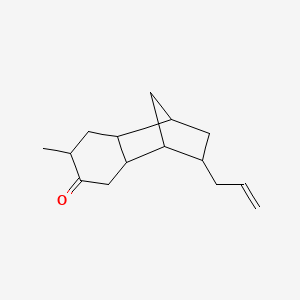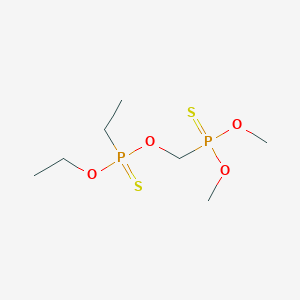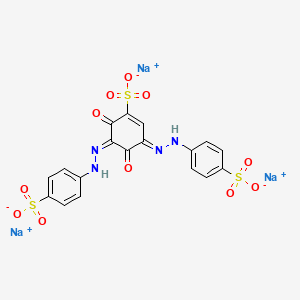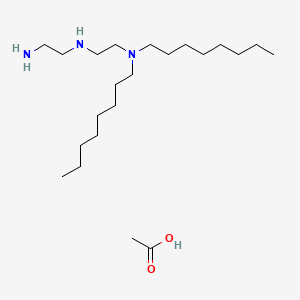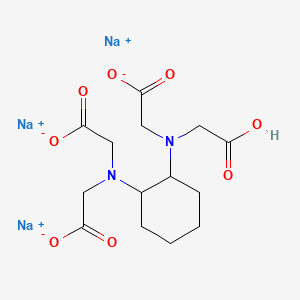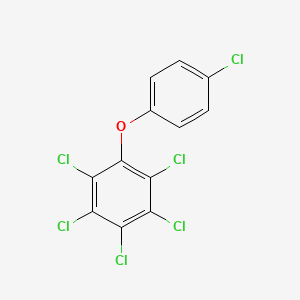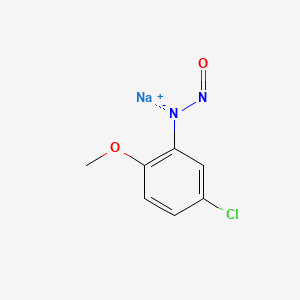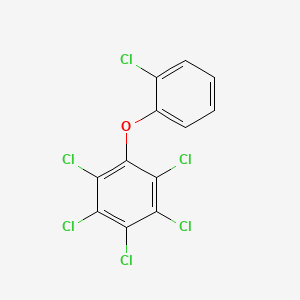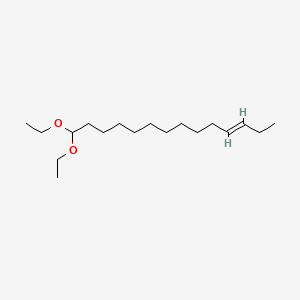
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline is a chemical compound with the molecular formula C19H28N2. It appears as a white crystalline powder and is primarily used as an intermediate in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with 2-amino-m-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or other derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Amino-p-tolyl)methyl)-2,6-diisopropylaniline
- 4-((2-Amino-o-tolyl)methyl)-2,6-diisopropylaniline
- 4-((2-Amino-m-tolyl)methyl)-2,6-diethyl-aniline
Uniqueness
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93859-42-8 |
|---|---|
Formule moléculaire |
C20H28N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-[(2-amino-3-methylphenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C20H28N2/c1-12(2)17-10-15(11-18(13(3)4)20(17)22)9-16-8-6-7-14(5)19(16)21/h6-8,10-13H,9,21-22H2,1-5H3 |
Clé InChI |
MDKBDEDSAWACFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


